

Application Notes and Protocols for C6 NBD Lactosylceramide in Live-Cell Imaging

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Compound of Interest

Compound Name: C6 NBD Lactosylceramide

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **C6 NBD Lactosylceramide** is a fluorescently labeled sphingolipid essential for visualizing the Golgi apparatus and studying the dynamics of lipid trafficking in live cells. This molecule is composed of a lactosylceramide base attached to a short (C6) acyl chain, which is in turn labeled with the fluorophore nitrobenzoxadiazole (NBD). The NBD group is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and strong fluorescence in the nonpolar environment of cellular membranes. This property, along with its metabolic incorporation into other sphingolipids within the Golgi, makes it a specific and powerful tool for live-cell imaging.^{[1][2]}

Upon introduction to cells, **C6 NBD Lactosylceramide** is transported to the Golgi apparatus.^[3] Within the Golgi, it can be metabolized by resident enzymes, leading to its accumulation and allowing for detailed observation of Golgi morphology, function, and its role in sphingolipid metabolism.^[1] Dysregulation of these pathways is implicated in various diseases, making **C6 NBD Lactosylceramide** a valuable probe in drug development and cellular biology research.^{[4][5][6]}

Data Presentation

Table 1: Photophysical Properties of NBD Fluorophore

Property	Value	Notes
Excitation Maximum (nm)	~466	In methanol[2]
Emission Maximum (nm)	~536	In methanol[2]
Recommended Filter Set	FITC	Standard green fluorescence channel
Quantum Yield	Environment-sensitive	Fluorescence increases in nonpolar environments[7]

| Key Characteristics | Golgi-specific staining | Accumulates in the Golgi apparatus after metabolism[1][8] |

Table 2: Recommended Experimental Parameters for Live-Cell Imaging

Parameter	Recommended Range	Notes
Working Concentration	2-5 μ M	Optimal concentration may vary by cell type. A dose-response experiment is recommended.[8][9]
Incubation Time	30 minutes at 4°C, followed by 30 minutes at 37°C	The initial cold incubation allows for membrane association, while the subsequent warming period facilitates internalization and transport to the Golgi.[8]
Imaging Medium	Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES or other live-cell imaging solution	Serum-free medium is often recommended during the staining process to reduce background.[8][10]

| Imaging Temperature | 37°C with 5% CO₂ | Maintained using a stage-top incubator or environmental chamber to ensure cell viability.[11] |

Experimental Protocols

Protocol 1: Preparation of C6 NBD Lactosylceramide-BSA Complex

For effective delivery into live cells, it is recommended to complex the lipophilic **C6 NBD Lactosylceramide** with defatted bovine serum albumin (BSA).^{[7][8][12]}

Materials:

- **C6 NBD Lactosylceramide**
- Chloroform:Ethanol (19:1 v/v)
- Absolute Ethanol
- Defatted BSA
- Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4 (HBSS/HEPES)
- Nitrogen gas source
- Vacuum desiccator
- Glass test tubes
- 50 mL plastic centrifuge tube
- Vortex mixer

Procedure:

- Prepare a 1 mM stock solution of **C6 NBD Lactosylceramide** in a chloroform:ethanol (19:1 v/v) mixture.
- Dispense 50 µL of the stock solution into a small glass test tube.
- Evaporate the solvent under a gentle stream of nitrogen gas, followed by drying under vacuum for at least one hour.^[8]

- Redissolve the dried lipid film in 200 μ L of absolute ethanol.[8]
- In a 50 mL plastic centrifuge tube, dissolve 3.4 mg of defatted BSA in 10 mL of HBSS/HEPES to achieve a final concentration of 0.34 mg/mL.[8]
- While vigorously vortexing the BSA solution, inject the 200 μ L of ethanolic **C6 NBD Lactosylceramide** solution.[8]
- This results in a 5 μ M **C6 NBD Lactosylceramide** / 5 μ M BSA complex solution.
- Store the complexed solution in aliquots at -20°C, protected from light.[8]

Protocol 2: Live-Cell Staining and Imaging of the Golgi Apparatus

This protocol details the steps for staining the Golgi apparatus in living cells for subsequent visualization by fluorescence microscopy.

Materials:

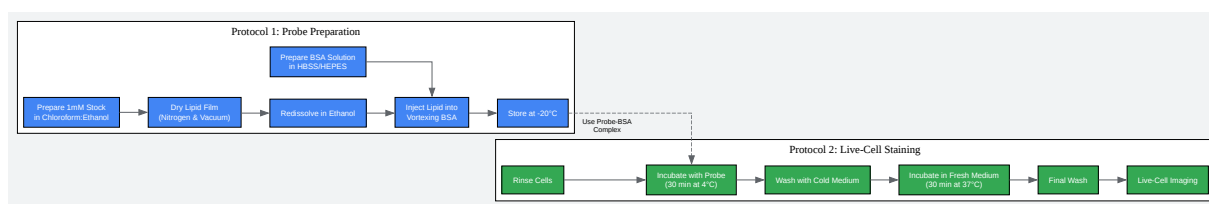
- Cells cultured on glass-bottom dishes or coverslips
- Prepared **C6 NBD Lactosylceramide**-BSA complex (from Protocol 1)
- Ice-cold and 37°C pre-warmed HBSS/HEPES or other live-cell imaging solution
- Fluorescence or confocal microscope with an environmental chamber (37°C, 5% CO₂) and FITC filter set.

Procedure:

- Grow cells to a confluency of 50-70% on a suitable imaging dish or coverslip.
- Rinse the cells twice with HBSS/HEPES.[8]
- Place the cells on ice and incubate them with the 5 μ M **C6 NBD Lactosylceramide**-BSA complex in ice-cold HBSS/HEPES for 30 minutes at 4°C.[8]

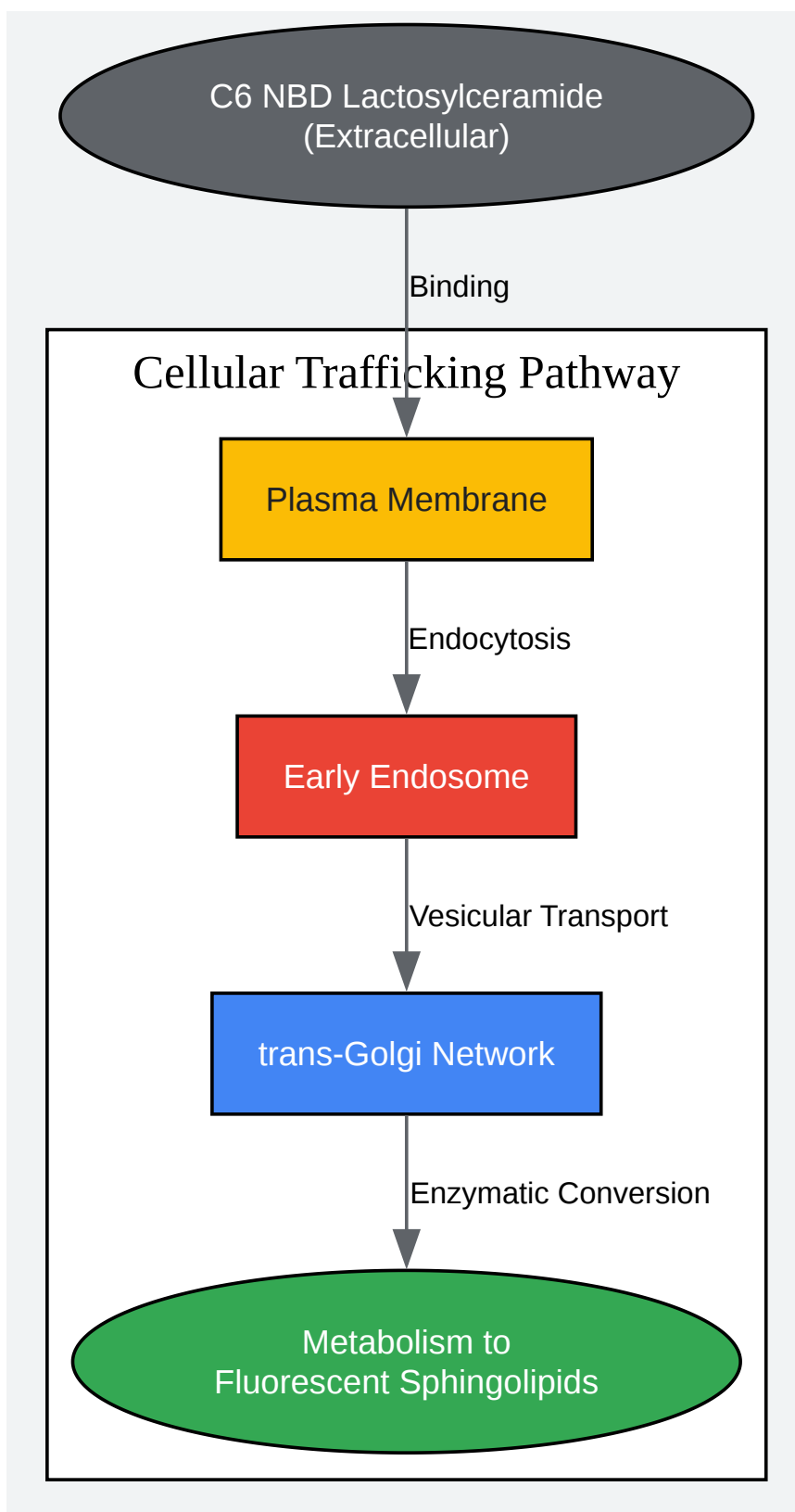
- After the cold incubation, wash the cells several times with fresh, ice-cold HBSS/HEPES to remove the excess probe.[\[8\]](#)
- Add pre-warmed (37°C) fresh culture medium or HBSS/HEPES and transfer the cells to a 37°C incubator for an additional 30 minutes. This "chase" period allows for the internalization and transport of the probe to the Golgi apparatus.[\[8\]](#)
- Wash the cells once more with pre-warmed imaging medium.[\[8\]](#)
- Immediately proceed to image the cells using a fluorescence or confocal microscope equipped with an environmental chamber to maintain physiological conditions.[\[11\]](#)

Visualizations



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Caption: Experimental workflow for **C6 NBD Lactosylceramide** preparation and live-cell staining.



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Caption: Trafficking of **C6 NBD Lactosylceramide** from the plasma membrane to the Golgi.

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